molecular formula C10H15Br2NOS B15364382 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol CAS No. 62673-60-3

2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol

Cat. No.: B15364382
CAS No.: 62673-60-3
M. Wt: 357.11 g/mol
InChI Key: MYWDVBBOWSVOLD-UHFFFAOYSA-N
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Description

2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol is a chemical compound with a complex structure, characterized by a tert-butylamino group attached to a dibromothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol typically involves multiple steps, starting with the bromination of thiophene to introduce bromine atoms at the 3 and 4 positions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination reactions, followed by purification processes to ensure the removal of impurities. The use of catalysts and specific reaction conditions would be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

  • Oxidation: : Derivatives such as carboxylic acids or ketones.

  • Reduction: : Reduced forms of the compound with different functional groups.

  • Substitution: : Substituted derivatives with different halogens or other groups.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity and potential use in drug development.

  • Medicine: : Investigated for its therapeutic properties and possible use in treatments.

  • Industry: : Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the context of its application, such as binding to receptors or enzymes, or interfering with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromothiophen-2-yl)ethylamine: : Similar structure but lacks the tert-butyl group.

  • 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane: : Similar thiophene core but different substituents.

Uniqueness

2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

62673-60-3

Molecular Formula

C10H15Br2NOS

Molecular Weight

357.11 g/mol

IUPAC Name

2-(tert-butylamino)-1-(3,4-dibromothiophen-2-yl)ethanol

InChI

InChI=1S/C10H15Br2NOS/c1-10(2,3)13-4-7(14)9-8(12)6(11)5-15-9/h5,7,13-14H,4H2,1-3H3

InChI Key

MYWDVBBOWSVOLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=C(C(=CS1)Br)Br)O

Origin of Product

United States

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